molecular formula C14H17N3O2S B2976996 6-((2-Thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanoic acid CAS No. 443347-99-7

6-((2-Thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanoic acid

Cat. No.: B2976996
CAS No.: 443347-99-7
M. Wt: 291.37
InChI Key: NZBUJVXYUXGCSD-UHFFFAOYSA-N
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Description

6-((2-Thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanoic acid is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a quinazoline core with a thioxo group and a hexanoic acid side chain, making it a unique and potentially valuable molecule in various scientific fields.

Mechanism of Action

Quinazolinones

are a class of nitrogen-containing heterocyclic compounds that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .

    Mode of action

    The mode of action of quinazolinones can vary widely depending on their specific chemical structure and the biological target they interact with .

    Biochemical pathways

    Quinazolinones can affect a variety of biochemical pathways, again depending on their specific structure and target .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of quinazolinones can vary widely and are influenced by factors such as the compound’s specific chemical structure and the route of administration .

    Result of action

    The molecular and cellular effects of quinazolinones can include things like inhibition of enzyme activity, modulation of receptor signaling, induction of cell cycle arrest, and triggering of apoptosis .

    Action environment

    The action, efficacy, and stability of quinazolinones can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanoic acid typically involves the reaction of isothiocyanate derivatives with anthranilic acid under microwave irradiation. This method is efficient, yielding the target product within a short reaction time . The reaction conditions include:

    Microwave irradiation: Speeds up the reaction process.

    Solvents: Commonly used solvents include ethanol or methanol.

    Catalysts: Acidic catalysts like hydrochloric acid can be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-((2-Thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Ammonia or amines for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-((2-Thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((2-Thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanoic acid is unique due to its specific combination of a quinazoline core, thioxo group, and hexanoic acid side chain

Properties

IUPAC Name

6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c18-12(19)8-2-1-5-9-15-13-10-6-3-4-7-11(10)16-14(20)17-13/h3-4,6-7H,1-2,5,8-9H2,(H,18,19)(H2,15,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBUJVXYUXGCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=S)N2)NCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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